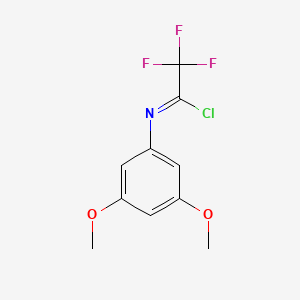
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features a trifluoroacetimidoyl chloride group attached to a 3,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,5-dimethoxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dimethoxyaniline+Trifluoroacetyl chloride→N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is usually performed under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are substituted imidoyl chlorides or the corresponding amides.
Hydrolysis: The major product is the corresponding amide.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethoxyphenyl)imidodicarbonimidic diamide
- 3,5-Dimethoxybenzylamine
- 3,5-Dichlorobenzoyl chloride
Uniqueness
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high electrophilicity is required.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO2/c1-16-7-3-6(4-8(5-7)17-2)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
BLBDWEMTKWHOLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
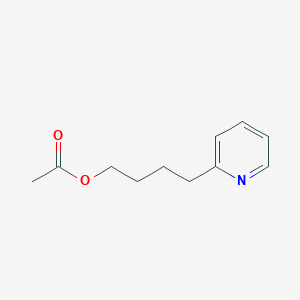
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
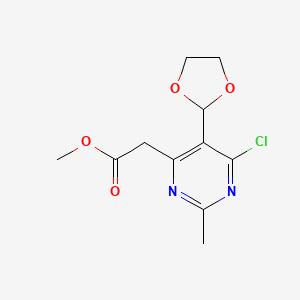

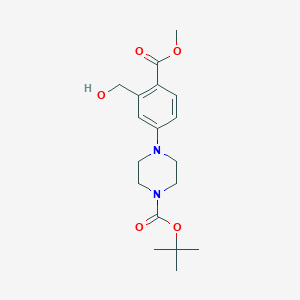
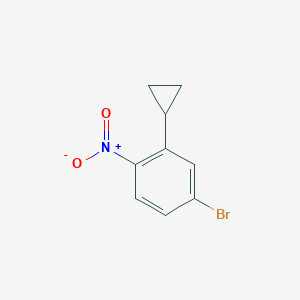


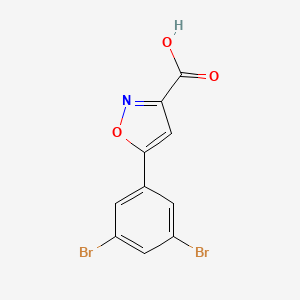
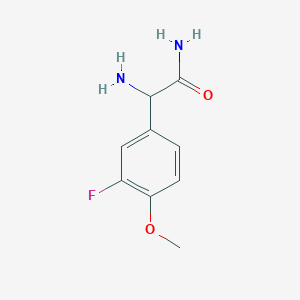
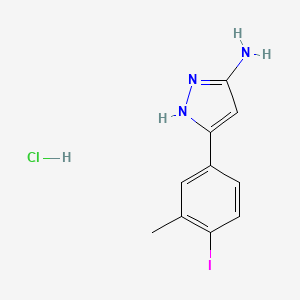
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
